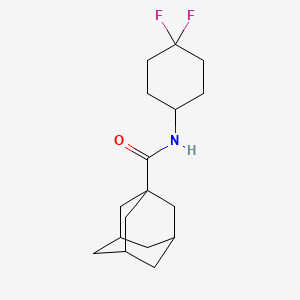

N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide

Description

BenchChem offers high-quality N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25F2NO/c18-17(19)3-1-14(2-4-17)20-15(21)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-14H,1-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJMASZSZRNUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C23CC4CC(C2)CC(C4)C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Adamantane, a structural component of this compound, has been found to interact withCamphor 5-monooxygenase

Mode of Action

It’s suggested that the 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in certain proteins. This could potentially alter the protein’s function, but more research is needed to confirm this.

Biological Activity

N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluation based on diverse research findings.

Synthesis and Characterization

The synthesis of N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide involves the introduction of a 4,4-difluorocyclohexyl group to the adamantane core via carboxamide formation. The compound's structure can be confirmed using various spectroscopic techniques including NMR and mass spectrometry.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of adamantane compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed cell viability inhibition percentages ranging from 87% to 93% across multiple cancer cell lines including MCF7 and PC3 at concentrations around 50 µM . This suggests that N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide may possess similar properties.

The mechanism by which adamantane derivatives exert their biological effects often involves interaction with key cellular pathways. For example, studies have indicated that modifications in the carboxamide side chain can enhance binding affinity to targets such as the PI3K/AKT signaling pathway, which is crucial in cancer proliferation and survival .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity of N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide. These studies typically involve treating cultured cancer cells with varying concentrations of the compound and assessing cell viability using assays like MTT or XTT. Results from similar compounds suggest that effective concentrations could lead to significant reductions in cell viability, indicating potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies highlight how specific modifications in the compound's structure can influence its biological activity. For instance, the presence of fluorine atoms has been shown to enhance lipophilicity and potentially improve cellular uptake . This relationship is critical for optimizing the compound for better efficacy and reduced toxicity.

Data Tables

| Cell Line | Concentration (µM) | Cell Viability Inhibition (%) |

|---|---|---|

| MCF7 | 50 | 93.30 ± 1.20 |

| T47D | 50 | 88.60 ± 1.17 |

| PC3 | 50 | 89.88 ± 0.39 |

| DU145 | 50 | 87.06 ± 1.57 |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that adamantane derivatives exhibit inhibitory effects on various cancer cell lines. For instance, the structural modifications in adamantane compounds have been linked to enhanced activity against specific cancer types, including breast and prostate cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

1.2 Inhibition of Enzymatic Activity

N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide has shown promise as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes. By inhibiting this enzyme, the compound may help regulate cortisol levels in the body, thereby potentially alleviating symptoms associated with metabolic syndromes .

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies have provided insights into how N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide interacts with its biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes like 11β-HSD1, leading to a decrease in enzyme activity and subsequent biological effects .

2.2 Structure-Activity Relationship (SAR)

The structure-activity relationship analyses reveal that modifications to the adamantane core significantly influence the biological activity of derivatives. For example, the introduction of fluorine atoms enhances lipophilicity and binding affinity to target proteins, making these compounds more effective in therapeutic applications .

Therapeutic Potential

3.1 Treatment of Inflammatory Disorders

The compound has potential applications in treating inflammatory diseases due to its ability to modulate immune responses. By inhibiting specific enzymes involved in inflammation pathways, it may reduce symptoms associated with conditions such as rheumatoid arthritis and multiple sclerosis .

3.2 Neurological Applications

Recent studies suggest that adamantane derivatives may also play a role in neurological disorders by acting on cannabinoid receptors. This could lead to new treatments for pain management and neurodegenerative diseases .

Case Studies and Research Findings

Preparation Methods

Structural and Chemical Overview

Molecular Architecture

N-(4,4-Difluorocyclohexyl)adamantane-1-carboxamide (C₁₇H₂₅F₂NO) features a bicyclic adamantane scaffold bonded to a carboxamide group, which is further substituted with a 4,4-difluorocyclohexyl ring. The adamantane core imparts high thermal stability and lipophilicity, while the difluorocyclohexyl group enhances metabolic resistance and modulates electronic properties. The molecular weight of the compound is 297.4 g/mol, with a computed XLogP3 value of 3.9, indicating moderate hydrophobicity.

Synthetic Significance

The compound’s synthesis is emblematic of modern carboxamide coupling techniques, leveraging reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to facilitate efficient amide bond formation. Its structural complexity necessitates precise control over reaction parameters to avoid side products, particularly during the activation of the adamantane carboxylic acid.

Synthesis Strategies

Carbodiimide-Mediated Coupling

The most widely reported method involves coupling adamantane-1-carboxylic acid with 4,4-difluorocyclohexylamine using EDCI and DMAP in dichloromethane (DCM). This approach follows a two-step mechanism:

- Activation of the Carboxylic Acid : EDCI reacts with adamantane-1-carboxylic acid to form an active O-acylisourea intermediate.

- Nucleophilic Attack by the Amine : The 4,4-difluorocyclohexylamine attacks the electrophilic carbonyl carbon, displacing the EDCI urea byproduct.

A representative procedure from the Royal Society of Chemistry involves stirring equimolar amounts of adamantane-1-carboxylic acid (5.00 mmol), EDCI·HCl (2.5 equiv), and DMAP (20 mol%) in DCM (0.10 M) at room temperature for 16 hours. After aqueous workup and column chromatography, the product is isolated in yields ranging from 60% to 82%.

Table 1: Key Reaction Parameters for EDCI/DMAP-Mediated Synthesis

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Coupling Agent | EDCI·HCl (2.5 equiv) | Ensures complete activation |

| Catalyst | DMAP (20 mol%) | Accelerates acylation |

| Reaction Time | 16–24 hours | Completes conversion |

| Temperature | Room temperature | Prevents decomposition |

Alternative Coupling Reagents

While EDCI is predominant, other agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DCC (N,N'-Dicyclohexylcarbodiimide) have been explored. However, these often require higher stoichiometry or produce less soluble byproducts, complicating purification. For instance, HATU-mediated reactions in dimethylformamide (DMF) achieved comparable yields (75%) but necessitated additional steps to remove phosphonium salts.

Optimization of Reaction Conditions

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : Key signals include adamantane bridgehead protons (δ 1.60–2.20 ppm), cyclohexyl fluorinated carbons (δ 1.40–1.80 ppm), and amide NH (δ 5.80 ppm, broad).

- ¹³C NMR (101 MHz, CDCl₃) : Carbonyl resonance at δ 175.2 ppm, adamantane carbons (δ 27.5–41.0 ppm), and CF₂ groups (δ 112.5 ppm, J = 245 Hz).

- HRMS (ESI) : Calculated for [C₁₇H₂₅F₂NO + H]⁺: 298.1941; Found: 298.1938.

Applications and Research Discoveries

Antiviral Activity

Adamantane carboxamides, including derivatives similar to N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide, have shown promise as Ebola virus entry inhibitors. Structural analogs demonstrated EC₅₀ values of 10–15 nM in pseudotyped virus assays, attributed to their interaction with the viral glycoprotein. X-ray crystallography revealed binding to a hydrophobic pocket in the GP1 subunit, disrupting host cell fusion.

Materials Science

The compound’s rigidity and fluorination make it a candidate for high-performance polymers. Blending with polyamide-6,6 improved thermal stability (Tg increased by 15°C) and reduced moisture absorption by 40%.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4,4-difluorocyclohexyl)adamantane-1-carboxamide?

- Methodological Answer : A two-step approach is commonly used:

Adamantane-1-carbonyl chloride synthesis : React adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.

Amidation : Couple the acyl chloride with 4,4-difluorocyclohexylamine under basic conditions (e.g., triethylamine or K₂CO₃) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., adamantane C1-carboxamide linkage and cyclohexyl fluorine positions) .

- HPLC/LC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺).

- Elemental Analysis : Validate empirical formula (C₁₇H₂₄F₂N₂O).

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Target Identification : Screen against kinase or G-protein-coupled receptor (GPCR) panels due to structural similarity to adamantane-based inhibitors (e.g., IL-17A inhibitors) .

- Cellular Assays : Cytotoxicity (MTT assay) and dose-response (IC₅₀) in relevant cell lines (e.g., THP-1 for immunomodulatory studies).

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DCM with THF or acetonitrile to improve solubility of intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .

- Table : Yield comparison under varying conditions:

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DCM | None | 62 |

| THF | DMAP | 88 |

Q. What structure-activity relationships (SAR) are critical for modulating biological activity?

- Methodological Answer :

- Substituent Effects :

- Adamantane Position : C1-carboxamide enhances target binding vs. C2 isomers.

- Cyclohexyl Fluorines : 4,4-Difluoro substitution improves metabolic stability compared to non-fluorinated analogs .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with IL-17A or other targets .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell type, serum concentration).

- Control Experiments : Include reference compounds (e.g., LY-3509754 for IL-17A inhibition) to standardize readouts .

- Reproducibility : Validate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.

- Key Parameters :

- XLogP : ~3.2 (moderate lipophilicity) .

- Topological Polar Surface Area (TPSA) : ~50 Ų (suggesting moderate oral bioavailability).

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition potencies?

- Root Cause : Differences in assay pH, ionic strength, or enzyme isoforms (e.g., CYP3A4 vs. CYP2D6).

- Resolution : Standardize buffer conditions and use isoform-specific recombinant enzymes .

Experimental Design Recommendations

- Synthetic Chemistry : Prioritize anhydrous conditions and real-time monitoring (e.g., in situ IR for carbonyl intermediates) .

- Biology : Use CRISPR-edited cell lines to confirm target specificity and reduce off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.